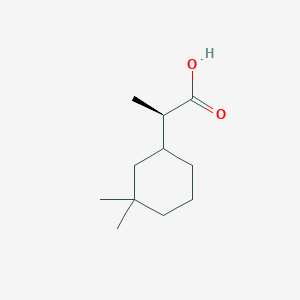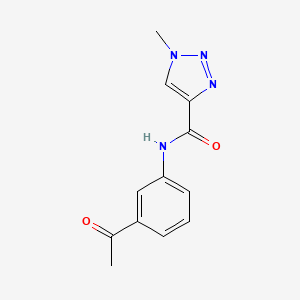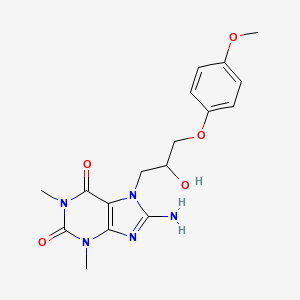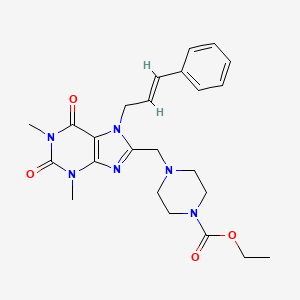
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid, also known as DMCHPA, is a chiral building block that has gained significant attention in the scientific community due to its potential applications in the synthesis of various pharmaceuticals. DMCHPA has a unique chemical structure that makes it an attractive candidate for drug synthesis.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is not well understood. However, studies have shown that (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can act as a chiral auxiliary in various reactions, leading to the formation of chiral molecules. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can also act as a chiral ligand, facilitating asymmetric catalysis.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is non-toxic and has low cytotoxicity, making it a suitable candidate for pharmaceutical synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments, including high enantiomeric purity, versatility in synthesis, and low cytotoxicity. However, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is relatively expensive and requires specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. One area of research could focus on understanding the mechanism of action of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. Another area of research could focus on developing more efficient and cost-effective methods for synthesizing (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid. Additionally, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid could be used as a chiral building block for the synthesis of new drugs with potential applications in various fields, including medicine and agriculture.
Conclusion:
In conclusion, (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is a chiral building block that has potential applications in the synthesis of various pharmaceuticals. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can be synthesized through various methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has several advantages for lab experiments, including high enantiomeric purity, versatility in synthesis, and low cytotoxicity. Future research on (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid could focus on understanding its mechanism of action and developing more efficient and cost-effective methods for its synthesis.
Méthodes De Synthèse
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid can be synthesized through various methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. The most common method for synthesizing (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is through asymmetric hydrogenation of 3,3-dimethylcyclohex-2-enone using a chiral catalyst. This method yields high enantiomeric purity of (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid, making it suitable for pharmaceutical synthesis.
Applications De Recherche Scientifique
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid has been extensively used in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral drugs. (2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid is a versatile chiral building block that can be used to synthesize both small molecules and complex natural products. It has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.
Propriétés
IUPAC Name |
(2R)-2-(3,3-dimethylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIPHZRNIJBLH-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Dimethylcyclohexyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2948760.png)


![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)

![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)

![(E)-3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2948770.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
